molecular formula C23H25N3O5 B11403316 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11403316
M. Wt: 423.5 g/mol
InChI Key: DVXZZYWDLFJMJC-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. The compound features multiple functional groups, including hydroxyl, methoxy, and pyrazole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include:

  • Aromatic aldehydes
  • Hydrazine derivatives
  • Alkylating agents
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antioxidant, or anticancer agent.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O5/c1-13-5-7-16(27)15(11-13)20-19-21(25-24-20)23(29)26(9-4-10-30-2)22(19)14-6-8-17(28)18(12-14)31-3/h5-8,11-12,22,27-28H,4,9-10H2,1-3H3,(H,24,25)

InChI Key

DVXZZYWDLFJMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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